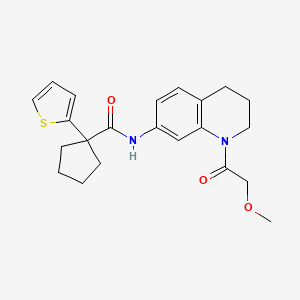![molecular formula C24H20ClN5O2S B2456970 N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-19-8](/img/structure/B2456970.png)
N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the fused ring system and the various functional groups. Techniques like NMR and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, the sulfonyl group could undergo substitution or elimination reactions, and the chlorobenzyl group could undergo nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the amine and sulfonyl groups would likely make it polar and potentially soluble in water .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that can be related to a broader category of [1,2,4]triazoloquinazolinium derivatives. Such compounds have been synthesized through specific reactions, such as treating thiosemicarbazides with dicyclohexylcarbodiimide (DCC), followed by investigations into their crystal and molecular structures via X-ray crystallography. This kind of synthesis offers insights into the potential chemical behaviors and applications of similar compounds in various scientific fields, including pharmaceuticals and material sciences (Crabb et al., 1999).
Biological Activity and Potential Therapeutic Uses
Compounds with structures related to N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine have been studied for their biological activities. For instance, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, a class of compounds with a similar triazoloquinazolinone core, have shown significant H(1)-antihistaminic activity, indicating potential therapeutic applications in treating allergic reactions and possibly other histamine-mediated conditions (Alagarsamy et al., 2008).
Advanced Synthesis Techniques
Research into the synthesis of [1,2,4]triazolo/benzimidazolo quinazolinone derivatives, which share a similar structural framework with N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine, has led to the development of efficient, one-pot synthesis techniques. These methods involve the condensation of specific amines with other chemicals in the presence of green catalysts, showcasing advancements in synthetic chemistry that could be applied to the synthesis and modification of N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine for various applications (Heravi et al., 2010).
Potential Agricultural and Herbicidal Applications
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally related to N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine, have been prepared and found to possess excellent herbicidal activity. This suggests potential applications in agriculture, where compounds of this nature could be developed into new herbicides that control a broad spectrum of vegetation at low application rates (Moran, 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-15-7-12-21(16(2)13-15)33(31,32)24-23-27-22(26-14-17-8-10-18(25)11-9-17)19-5-3-4-6-20(19)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTPIPRFGOCNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

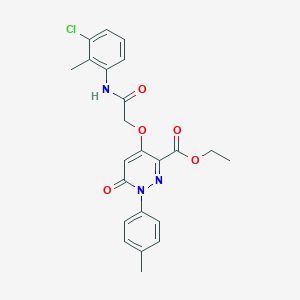
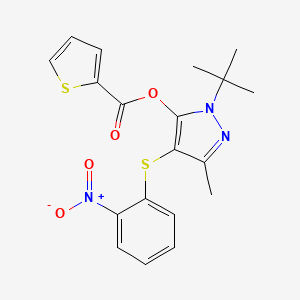
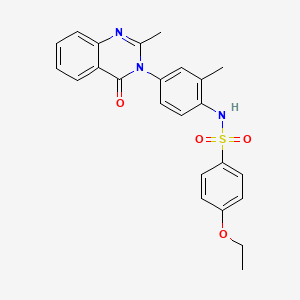

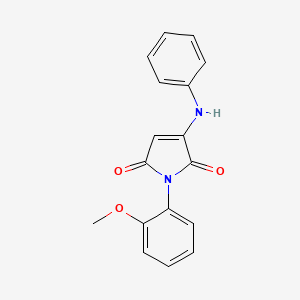
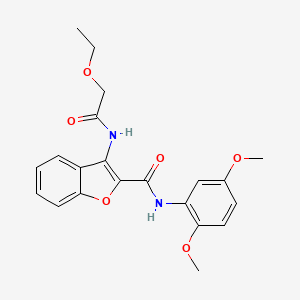
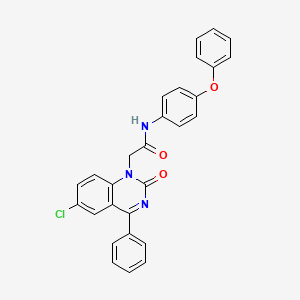

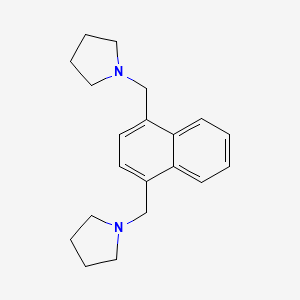

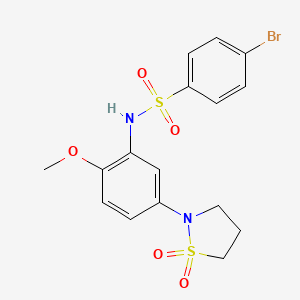
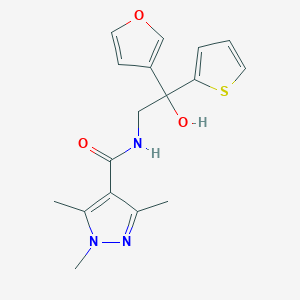
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2456909.png)
